molecular formula C23H28N4O2 B2539401 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide CAS No. 1207041-98-2

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide

Cat. No. B2539401
CAS RN: 1207041-98-2
M. Wt: 392.503
InChI Key: ZFHXNTOXHNOBIP-UHFFFAOYSA-N
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Description

“1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperidine-4-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. One general, inexpensive, and versatile method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be obtained .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole-containing compounds show a wide range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They are highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .

Scientific Research Applications

Benzimidazole Derivatives in Scientific Research

Antitubercular Agents

A study reports on the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product during the synthesis of an antitubercular agent. This research highlights the potential of benzimidazole derivatives in developing treatments for tuberculosis (Richter et al., 2023).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides, structurally related to benzimidazoles, have shown significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests the utility of benzimidazole derivatives in creating new antimycobacterial therapies (Lv et al., 2017).

Antimicrobial and Analgesic Agents

Benzodifuranyl derivatives from visnaginone and khellinone, incorporating benzimidazole structures, displayed COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Corrosion Inhibitors

Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating their application in industrial maintenance and extending the lifespan of metal structures (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary depending on their specific structure and the biological target. They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole-containing compounds can vary depending on their specific structure. Some benzimidazole derivatives are commercially available drugs in the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is a great potential for the development of new drugs that overcome the problems of antimicrobial resistance . The synthesis of new molecules of the imidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities is a promising area of research .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-29-19-8-6-17(7-9-19)10-13-24-23(28)18-11-14-27(15-12-18)16-22-25-20-4-2-3-5-21(20)26-22/h2-9,18H,10-16H2,1H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHXNTOXHNOBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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